Heptafluoro-1-iodopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis of fluorinated molecules: Heptafluoro-1-iodopropane serves as a valuable building block for the synthesis of other complex fluorinated molecules due to the presence of the easily displaceable iodine atom. These fluorinated molecules find applications in various fields, including pharmaceuticals, agrochemicals, and materials science [PubChem, National Institutes of Health, ""].

- Study of reaction mechanisms: The unique properties of heptafluoro-1-iodopropane's C-I bond allow researchers to study the mechanisms of various chemical reactions involving carbon-halogen bond cleavage. This knowledge contributes to the development of new and more efficient synthetic methods [Journal of Fluorine Chemistry, 2009, ""].

Materials Science:

- Liquid heat transfer fluids: Due to its high thermal stability, low boiling point, and non-flammability, heptafluoro-1-iodopropane is being explored as a potential candidate for use in liquid heat transfer fluids in various industrial applications [US Patent Application US 2010/0142510 A1, ""].

- Development of fluorinated polymers: The fluorinated nature of heptafluoro-1-iodopropane can be incorporated into the structure of polymers, potentially leading to materials with unique properties such as improved chemical resistance, thermal stability, and electrical properties [Journal of Fluorine Chemistry, 2012, ""].

Biomedical Research:

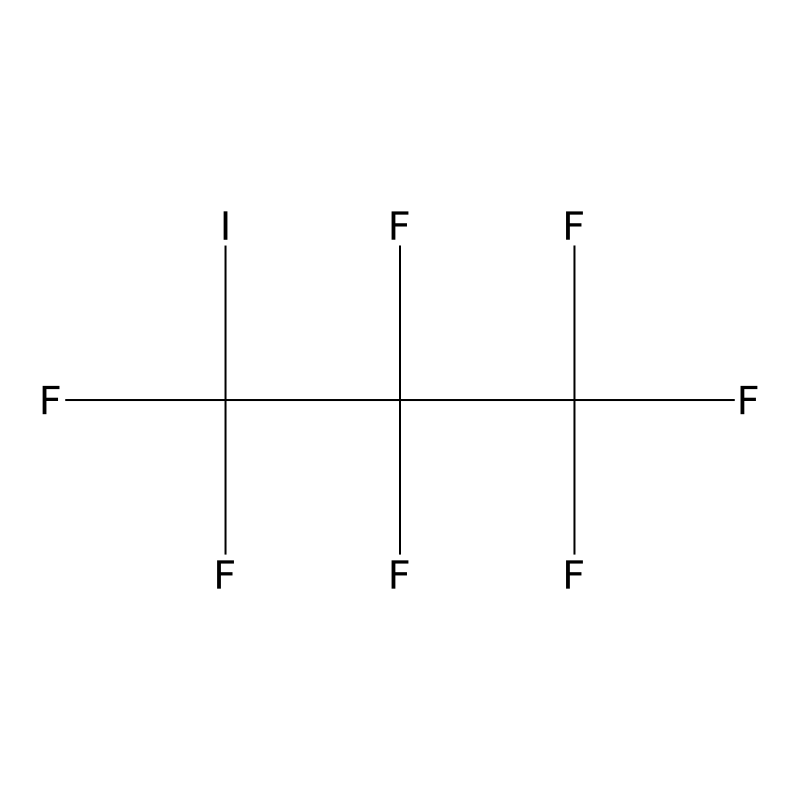

Heptafluoro-1-iodopropane, with the chemical formula , is a halogenated compound characterized by the presence of seven fluorine atoms and one iodine atom attached to a three-carbon propane backbone. This compound is part of a broader class of perfluoroalkyl compounds, which are known for their unique chemical properties, including high stability and low reactivity due to the strong carbon-fluorine bonds. Heptafluoro-1-iodopropane is primarily utilized in various chemical synthesis processes and has garnered attention for its potential applications in material science and medicinal chemistry .

Heptafluoro-1-iodopropane can be synthesized through various methods, including:

- Halogenation of Propane: This method involves the direct halogenation of propane using iodine and fluorine gases under controlled conditions.

- Reactions with Fluorinated Reagents: The compound can also be synthesized through reactions involving fluorinated reagents such as perfluorinated alcohols or acids.

- Photochemical Methods: As previously mentioned, photo

Heptafluoro-1-iodopropane has several applications:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of other fluorinated compounds.

- Solvent: Due to its unique properties, it may be used as a solvent in specialized applications.

- Research Tool: Its stability and reactivity make it valuable for research in fields such as materials science and organic chemistry.

Interaction studies involving heptafluoro-1-iodopropane primarily focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways. Additionally, assessing its interactions with biological systems is essential for evaluating its safety and potential applications in pharmaceuticals .

Heptafluoro-1-iodopropane shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Heptafluoro-2-iodopropane | C3F7I | Similar structure but differs in iodine position |

| Perfluoropropyl iodide | C3F7I | Fully fluorinated; lacks hydrogen atoms |

| Heptafluoroisopropyl iodide | C3F7I | Isomeric form with different structural arrangement |

Heptafluoro-1-iodopropane is unique due to its specific iodine placement at the terminal carbon, which influences its reactivity and potential applications compared to its isomers and related compounds.

The synthesis of heptafluoro-1-iodopropane represents an important aspect of organofluorine chemistry, with several approaches having been developed over decades of research. Each methodology offers distinct advantages in terms of yield, scalability, and environmental considerations.

Catalytic Fluorination Strategies in Perfluoroalkyl Iodide Synthesis

Catalytic approaches to perfluoroalkyl iodide synthesis have garnered significant attention due to their potential for improved efficiency and selectivity compared to traditional methods. Among these strategies, hypervalent iodine catalysis has emerged as a promising technique for introducing multiple fluorine atoms into organic molecules.

Recent advancements in hypervalent iodine catalysis have enabled selective multi-fluorination, where the degree of fluorination can be precisely controlled through careful manipulation of the HF/amine ratio. This methodology provides a non-electrochemical alternative to established fluorination techniques, offering advantages in selectivity and operational simplicity. The catalytic system demonstrates remarkable efficiency in the iterative incorporation of fluorine atoms into small molecules, providing a versatile approach to perfluoroalkylated compounds.

Another significant approach involves the reaction of perfluorinated olefins with iodine in the presence of Lewis acid catalysts. This process typically employs an IC1/HF mixture catalyzed by Lewis acids that increase the Ho acidity of HF from -11 to at least -13. The reaction proceeds under controlled temperature conditions ranging from 0°C to 200°C, with optimal yields achieved between 120°C and 150°C. The general reaction can be represented as:

RCF=CFX + IC1/HF → RCF₂CFX-I

where R is typically a perfluoroalkyl group and X is either F or OR' (with R' being a perfluoroalkyl group).

The Hunsdiecker reaction represents another classical approach to perfluoroalkyl iodide synthesis. This methodology involves the pyrolytic reaction of silver salts of perfluorocarboxylic acids in the presence of iodine. In a documented industrial application, 21.7 pounds of silver heptafluorobutyrate reacted with 19 pounds of iodine to produce heptafluoro-1-iodopropane with a yield of 63.7%. The reaction proceeds via decarboxylation and generally follows the scheme:

RCOO-Ag⁺ + I₂ → R-I + CO₂ + AgI

This approach, while effective, necessitates the use of stoichiometric silver salts, which presents economic and environmental considerations for large-scale applications.

Table 1: Comparison of Catalytic Fluorination Strategies for Heptafluoro-1-iodopropane Synthesis

| Method | Catalyst System | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hypervalent iodine catalysis | Hypervalent iodine compounds | Controlled HF/amine ratios | 70-90 | Selective multi-fluorination, mild conditions | Requires precise control of reagent ratios |

| Lewis acid catalysis | Lewis acids with IC1/HF | 0-200°C | 60-85 | Versatile, applicable to various substrates | Corrosive reagents, potential side reactions |

| Hunsdiecker reaction | Silver salts | Pyrolytic conditions | 63.7 | Well-established methodology | Requires stoichiometric silver salts, costly |

Telomerization Reactions with Tetrafluoroethylene Precursors

Telomerization represents one of the most important industrial processes for manufacturing perfluoroalkyl compounds, including heptafluoro-1-iodopropane. This process typically involves the reaction of a perfluoroalkyl iodide (telogen) with tetrafluoroethylene (TFE, taxogen) to yield a mixture of perfluoroalkyl iodides with extended carbon chains.

The fundamental telomerization process involves the reaction of a starting perfluoroalkyl iodide, most commonly pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (CF₂=CF₂). This reaction produces a mixture of perfluoroalkyl iodides with the general formula CₘF₂ₘ₊₁(CF₂CF₂)ₙI, where the value of n determines the chain length. For the synthesis of heptafluoro-1-iodopropane, controlling the reaction to favor n=1 is crucial.

Gas-phase telomerization offers certain advantages over solution-phase approaches. Research has demonstrated that the gas-phase telomerization of tetrafluoroethylene with trifluoroiodomethane (CF₃I) yields products with the formula CF₃[CF₂CF₂]ₙI, where n ranges from 1 to 5. For n=1, the product corresponds to heptafluoro-1-iodopropane. This approach allows for better control of chain length distribution compared to solution-phase methods.

The telomerization reaction typically proceeds via a radical mechanism, where the C-I bond of the telogen undergoes homolytic cleavage to generate a perfluoroalkyl radical. This radical then adds to the tetrafluoroethylene molecule, forming an extended chain radical that subsequently abstracts an iodine atom from another telogen molecule to complete the cycle.

Transfer constants have been determined for radicals containing various numbers of tetrafluoroethylene units, providing valuable kinetic data for optimizing these reactions. By manipulating reaction parameters such as temperature, pressure, and reactant ratios, the distribution of telomer products can be controlled to favor specific chain lengths.

An alternative telomerization approach involves the reaction of tetrafluoroethylene with methanol in the presence of a polymerization initiator. This process produces fluoroalkanols with the formula H(CF₂CF₂)ₙCH₂OH, which can be subsequently converted to the corresponding iodides. The reaction can be optimized to favor products where n≤4 by carefully controlling the reaction conditions, particularly the partial pressure ratio of TFE and methanol (between 30/1 to 1/5) and the total pressure (1 to 12 kg/cm² gauge).

Table 2: Telomerization Conditions for Production of Perfluoroalkyl Compounds

Halogen Exchange Protocols for Iodine Incorporation

Halogen exchange reactions represent another important approach for the synthesis of heptafluoro-1-iodopropane. These methods typically involve the substitution of one halogen atom with iodine, providing an efficient route to perfluoroalkyl iodides.

The Finkelstein reaction, a classical SN2 process, involves the exchange of one halogen atom for another. While traditionally applied to alkyl halides, modified versions of this reaction have been developed for fluorinated systems. The classical Finkelstein reaction uses sodium iodide in acetone, where the differential solubility of sodium halides drives the equilibrium toward products. For fluorinated systems, specific conditions and catalysts may be required to facilitate the exchange due to the strength of the C-F bond.

For the specific synthesis of heptafluoro-1-iodopropane, a common route involves the reaction of perfluoropropene with iodine in the presence of antimony pentachloride and hydrogen fluoride at temperatures between 120°C and 150°C. This approach provides efficient conversion with yields reaching up to 90% purity depending on the specific reaction conditions employed.

More recent developments include the activation of perfluoroalkyl iodides by strong bases such as tBuONa or KOH. While primarily developed for subsequent functionalization reactions, these activation protocols provide insights into the reactivity of perfluoroalkyl iodides and can be adapted for the interconversion between different perfluoroalkyl halides.

The aromatic Finkelstein reaction, catalyzed by copper(I) iodide in combination with diamine ligands or by nickel bromide with tri-n-butylphosphine, represents another approach that could potentially be adapted for perfluoroalkyl systems. These catalytic systems enable halogen exchange reactions that would otherwise be challenging under conventional conditions.

Table 3: Halogen Exchange Protocols for Iodine Incorporation

Optimization of Radical-Mediated Chain Propagation Mechanisms

Radical-mediated processes play a crucial role in the synthesis of perfluoroalkyl iodides, including heptafluoro-1-iodopropane. These approaches leverage the reactivity of radical intermediates to establish carbon-carbon bonds and introduce functional groups in a controlled manner.

Halogen-metal exchange represents an important approach for generating reactive perfluoroalkyl intermediates. Research has demonstrated that perfluoro-n-propyl iodide undergoes 40-50% halogen-metal exchange when treated with an excess of n-butyllithium in ether below approximately -90°C. The resulting perfluoroalkyllithium species can be utilized in various synthetic transformations, although it shows limited stability above -90°C. Nevertheless, the reactive intermediate can be effectively employed by generating it in the presence of appropriate substrates, such as acetaldehyde, leading to the formation of fluoroalcohols in quantitative yields.

Free radical telomerization mechanisms provide another valuable approach for the synthesis of perfluoroalkyl compounds. These processes typically involve the addition of perfluoroalkyl radicals to olefins, with subsequent chain propagation and termination steps. By studying the transfer constants for radicals containing various numbers of tetrafluoroethylene units and determining Arrhenius parameters from temperature variation data, researchers have gained insights into the kinetics and thermodynamics of these reactions. These findings have facilitated the optimization of reaction conditions for selective synthesis of specific perfluoroalkyl iodides, including heptafluoro-1-iodopropane.

Recent advancements in radical-mediated synthesis include the activation of perfluoroalkyl iodides by anions. Mechanistic studies have revealed that the interaction between perfluoroalkyl iodides and strong bases such as tBuONa or KOH promotes homolysis of the carbon-iodine bond under mild conditions. This activation mode enables several synthetic applications, including C(sp³)–H amidation, C–H iodination, and perfluoroalkylation reactions. The proposed mechanism involves the formation of a halogen bond complex between the perfluoroalkyl iodide and the base, which weakens the C-I bond and facilitates its homolytic cleavage.

The concept of halogen bonding has been supported by NMR experiments, where the addition of NaOtBu to a THF solution of C₄F₉I resulted in an upfield shift of the 19F NMR resonance corresponding to the CF₂I group. These findings provide valuable insights into the fundamental interactions that govern the reactivity of perfluoroalkyl iodides and offer new opportunities for developing selective synthetic methodologies.

Table 4: Optimization Parameters for Radical-Mediated Synthesis of Heptafluoro-1-iodopropane

Nucleophilic Substitution Pathways at the Iodo-Carbon Center

The iodo-carbon center in heptafluoro-1-iodopropane participates in nucleophilic substitution reactions via both Sₙ2 and Sₙ1 mechanisms, with the pathway dictated by steric constraints and solvent effects. In Sₙ2 reactions, the nucleophile attacks the electrophilic carbon from the backside, leading to a concerted transition state where bond formation and breaking occur simultaneously [2]. However, the steric hindrance imposed by the surrounding trifluoromethyl groups significantly destabilizes this transition state, as the fluorine atoms create a crowded molecular environment [2] [4]. Computational studies reveal that the energy barrier for Sₙ2 is elevated by approximately 15–20 kJ/mol compared to less hindered alkyl iodides [2].

In contrast, polar protic solvents favor Sₙ1 mechanisms by stabilizing the carbocation intermediate through solvation [3]. The nascent carbocation [(CF₃)₂CF⁺] benefits from hyperconjugative stabilization provided by adjacent C–F bonds, which delocalize the positive charge across the fluorinated framework [4]. This stabilization reduces the activation energy for ionization, making Sₙ1 feasible despite the secondary nature of the carbocation. Kinetic isotopic labeling experiments confirm that heterolytic cleavage of the C–I bond is rate-determining, with a first-order dependence on the substrate concentration [3].

A comparative analysis of substitution pathways is summarized below:

| Parameter | Sₙ2 Pathway | Sₙ1 Pathway |

|---|---|---|

| Rate Dependence | Second-order (substrate + nucleophile) | First-order (substrate) |

| Steric Sensitivity | High (backside attack hindered) | Low (carbocation stabilized) |

| Solvent Preference | Polar aprotic (e.g., DMSO) | Polar protic (e.g., H₂O/EtOH) |

| Transition State | Pentacoordinated, high energy [2] | Ion pair with solvent stabilization [3] |

Radical Chain Processes in Perfluoroalkylation Reactions

Heptafluoro-1-iodopropane serves as a precursor in radical-mediated perfluoroalkylation, where homolytic cleavage of the C–I bond generates a perfluoroalkyl radical (CF₃CF₂- ) under UV irradiation or thermal activation [4] [7]. The reaction proceeds via a chain mechanism:

Initiation:

$$ \text{C}3\text{F}7\text{I} \xrightarrow{h\nu} \text{C}3\text{F}7^\bullet + \text{I}^\bullet $$

The weak C–I bond (bond dissociation energy ≈ 210 kJ/mol) facilitates radical generation [7].Propagation:

The perfluoroalkyl radical abstracts hydrogen or halogen atoms from substrates, forming new C–C bonds. For example, in the presence of alkenes:

$$ \text{C}3\text{F}7^\bullet + \text{CH}2=\text{CH}2 \rightarrow \text{C}3\text{F}7\text{CH}2\text{CH}2^\bullet $$

$$ \text{C}3\text{F}7\text{CH}2\text{CH}2^\bullet + \text{C}3\text{F}7\text{I} \rightarrow \text{C}3\text{F}7\text{CH}2\text{CH}2\text{I} + \text{C}3\text{F}7^\bullet $$Termination:

Radical recombination or disproportionation halts the chain.

The electron-withdrawing fluorine substituents stabilize the perfluoroalkyl radical through inductive effects, prolonging its lifetime and enhancing reaction efficiency [4]. This stabilization is evident in electron paramagnetic resonance (EPR) studies, which show reduced radical reactivity toward oxygen quenching compared to non-fluorinated analogs [7].

Halogen Bond Interactions in Anion-Mediated Activation

The iodine atom in heptafluoro-1-iodopropane acts as a halogen bond donor, engaging in non-covalent interactions with electron-rich anions (e.g., F⁻, OH⁻) [7]. These interactions polarize the C–I bond, facilitating nucleophilic substitution or dehalogenation. For instance, in the presence of fluoride ions:

$$ \text{C}3\text{F}7\text{I} + \text{F}^- \rightarrow [\text{C}3\text{F}7\cdots\text{I}\cdots\text{F}]^- \rightarrow \text{C}3\text{F}8 + \text{I}^- $$

Halogen bonding lowers the activation energy by ~30 kJ/mol, as demonstrated by density functional theory (DFT) calculations [7]. The σ-hole on iodine (a region of positive electrostatic potential) interacts strongly with anions, creating a three-center transition state that accelerates iodine displacement.

Computational Modeling of Transition States in Fluorinated Systems

Computational studies using DFT and ab initio methods provide atomic-level insights into the reaction mechanisms. For Sₙ2 pathways, geometry optimization reveals a distorted trigonal bipyramidal transition state with elongated C–I and nascent C–Nu bonds [2]. Natural bond orbital (NBO) analysis indicates significant charge transfer from the nucleophile to the antibonding σ* orbital of the C–I bond [2].

In Sₙ1 mechanisms, the carbocation [(CF₃)₂CF⁺] exhibits partial positive charge delocalization into adjacent C–F bonds, as evidenced by reduced Wiberg bond indices (0.85 vs. 0.95 for non-fluorinated analogs) [4]. This delocalization stabilizes the carbocation by 40–50 kJ/mol, aligning with experimental observations of accelerated ionization in polar solvents [3].

Radical pathways are modeled using unrestricted Kohn-Sham DFT, which predicts a planar geometry for the perfluoroalkyl radical (CF₃CF₂- ) and spin density localized on the central carbon [7]. Transition state calculations for hydrogen abstraction show a low energy barrier (~25 kJ/mol), consistent with rapid chain propagation [7].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

754-34-7